molecular formula C49H70N4O5S B12392806 Zegruvirimat CAS No. 2570811-78-6

Zegruvirimat

Cat. No.: B12392806
CAS No.: 2570811-78-6
M. Wt: 827.2 g/mol
InChI Key: PQBROJOHKLMPKM-ARSQLJQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Zegruvirimat involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve:

    Stepwise Synthesis: Sequential addition of functional groups to build the complex molecular structure.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Zegruvirimat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The primary products of these reactions are modified derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Zegruvirimat has a wide range of scientific research applications:

Mechanism of Action

Zegruvirimat exerts its antiviral effects by inhibiting the maturation of HIV particles. It specifically targets the HIV gag protein, preventing the cleavage of precursor proteins necessary for the formation of mature virions . This disruption in the viral life cycle hinders the production of infectious particles, thereby reducing viral load in patients.

Comparison with Similar Compounds

Zegruvirimat is unique among maturation inhibitors due to its specific targeting of the HIV gag protein. Similar compounds include:

This compound stands out due to its high efficacy and specificity in targeting the HIV gag protein, making it a valuable addition to the arsenal of antiviral agents.

Properties

CAS No.

2570811-78-6

Molecular Formula

C49H70N4O5S

Molecular Weight

827.2 g/mol

IUPAC Name

(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyanopyridin-2-yl)oxymethyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1

InChI Key

PQBROJOHKLMPKM-ARSQLJQHSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.